molecular formula C23H17N7O4 B11485712 N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 956786-58-6

N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11485712
CAS No.: 956786-58-6
M. Wt: 455.4 g/mol
InChI Key: IXEUVSBYJOFOCG-UHFFFAOYSA-N
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Description

N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, an oxadiazole ring, and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the 2-methylquinoline derivative: This step involves the reaction of an appropriate aniline derivative with a suitable reagent to form the quinoline ring.

    Synthesis of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Coupling of the quinoline and oxadiazole moieties: This step involves the formation of a bond between the quinoline and oxadiazole rings, typically through a condensation reaction.

    Introduction of the pyrazole group: This step involves the reaction of the intermediate with a pyrazole derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, as well as the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines.

Scientific Research Applications

N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural features may contribute to the development of novel materials with specific electronic or photophysical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide: can be compared with other compounds containing similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties

Properties

CAS No.

956786-58-6

Molecular Formula

C23H17N7O4

Molecular Weight

455.4 g/mol

IUPAC Name

N-[4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C23H17N7O4/c1-14-10-19(18-4-2-3-5-20(18)25-14)23-27-22(28-34-23)15-6-8-16(9-7-15)26-21(31)13-29-12-17(11-24-29)30(32)33/h2-12H,13H2,1H3,(H,26,31)

InChI Key

IXEUVSBYJOFOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)NC(=O)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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